1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine
CAS No.:
Cat. No.: VC13371038
Molecular Formula: C18H28N2O2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H28N2O2 |
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Molecular Weight | 304.4 g/mol |
IUPAC Name | tert-butyl 4-(aminomethyl)-4-(4-methylphenyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C18H28N2O2/c1-14-5-7-15(8-6-14)18(13-19)9-11-20(12-10-18)16(21)22-17(2,3)4/h5-8H,9-13,19H2,1-4H3 |
Standard InChI Key | MSDSELIPGPLGKZ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CN |
Canonical SMILES | CC1=CC=C(C=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CN |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine is , with a molecular weight of 304.43 g/mol. Its structure integrates three critical components:
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Piperidine Core: A six-membered nitrogen-containing heterocycle.
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Boc Protecting Group: A tert-butoxycarbonyl group attached to the piperidine nitrogen, enhancing stability during synthetic reactions .
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4-Methylphenyl and Aminomethyl Substituents: These groups at the 4-position of the piperidine ring introduce steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Comparative Physicochemical Properties of Related Piperidine Derivatives
The Boc group’s electron-withdrawing nature and steric bulk likely reduce the basicity of the piperidine nitrogen, while the 4-methylphenyl group enhances lipophilicity, as suggested by the higher LogP prediction compared to simpler analogs .
Synthetic Pathways and Optimization
While no direct synthesis of 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine is documented, methodologies for analogous compounds provide a framework for its preparation. The patent CN104628627A outlines a two-step synthesis for 1-Boc-4-aminopiperidine, which can be adapted :
Step 1: Boc Protection of 4-Piperidinecarboxamide
4-Piperidinecarboxamide is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of triethylamine. This step introduces the Boc group, yielding 1-Boc-4-piperidinecarboxamide .
Step 2: Hofmann Degradation
The carboxamide intermediate undergoes Hofmann degradation using bromine and sodium hydroxide, converting the amide to a primary amine. For 1-Boc-4-(4-methylphenyl)-4-(aminomethyl)piperidine, this step would require introducing the 4-methylphenyl group prior to or after Boc protection, likely via Friedel-Crafts alkylation or Suzuki coupling .
Table 2: Hypothetical Synthesis Parameters
Physicochemical and Spectroscopic Characterization
Spectroscopic Data (Inferred)
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IR Spectroscopy: Peaks at ~1680 cm⁻¹ (C=O stretch, Boc group) and ~3300 cm⁻¹ (N-H stretch, amine).
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NMR (¹H):
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Mass Spectrometry: Molecular ion peak at m/z 304.4 (M⁺).
Applications in Pharmaceutical and Material Science
Pharmaceutical Intermediate
Piperidine derivatives are pivotal in drug discovery, particularly for neurological disorders. The aminomethyl group enables conjugation with bioactive molecules, while the Boc group facilitates selective deprotection during synthesis . For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit potent kinase inhibition, suggesting similar potential for the target compound .
Material Science
The 4-methylphenyl group enhances hydrophobicity, making the compound suitable for designing lipid-soluble polymers or coatings. Applications in drug delivery systems and functionalized nanomaterials are plausible .
Bioconjugation
The primary amine group allows covalent attachment to carboxylic acids or carbonyl groups via amide or Schiff base formation, useful in antibody-drug conjugates or biosensors .
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